3-(1-methyl-1H-imidazol-2-yl)butan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-6(7(2)11)8-9-4-5-10(8)3/h4-7,11H,1-3H3 |
InChI Key |
UQTSCWWRYVVTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C)C(C)O |
Origin of Product |
United States |
Contextual Significance of Imidazole Containing Alcohols in Contemporary Organic Synthesis and Medicinal Chemistry
Imidazole (B134444), a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a fundamental structural motif found in numerous biologically significant molecules, including the amino acid histidine and the hormone histamine. wikipedia.orgnih.gov Its derivatives are integral to a wide range of pharmaceuticals, exhibiting antifungal, antiprotozoal, and antihypertensive properties. wikipedia.org The incorporation of an alcohol functional group onto an imidazole-containing scaffold introduces new possibilities for molecular interactions and synthetic modifications.
In organic synthesis, imidazole-containing alcohols serve as versatile building blocks. The hydroxyl group can be a site for further functionalization, such as esterification or etherification, allowing for the construction of more complex molecular architectures. nih.gov Furthermore, the nitrogen atoms of the imidazole ring can act as ligands for metal catalysts, influencing the stereochemical outcome of reactions. ontosight.ai Recent synthetic methodologies have focused on developing regiocontrolled access to a variety of substituted imidazoles, highlighting their strategic importance in creating functional molecules for applications ranging from pharmaceuticals to materials science. rsc.org
From a medicinal chemistry perspective, the combination of the imidazole ring and a hydroxyl group can be advantageous. The imidazole moiety can participate in hydrogen bonding and coordination with biological targets, while the alcohol group can enhance solubility and provide an additional point of interaction. researchgate.nettsijournals.com This dual functionality is exploited in the design of new therapeutic agents. For instance, several antifungal drugs are based on imidazole structures, and the development of novel imidazole-containing alcohols continues to be an active area of research for new antimicrobial agents. nih.govgoogle.com
Research Rationale and Academic Relevance of Investigating 3 1 Methyl 1h Imidazol 2 Yl Butan 2 Ol
The specific investigation of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol is driven by several key factors rooted in the fundamental principles of organic chemistry and drug discovery. The rationale for studying this particular molecule can be understood by considering its structural components and their potential for generating unique chemical and biological properties.
The academic relevance of this compound lies in its potential as a chiral ligand in asymmetric catalysis. The presence of two chiral centers, which will be discussed in detail in the following section, combined with the coordinating ability of the imidazole (B134444) ring, makes it an interesting candidate for inducing stereoselectivity in chemical transformations. The synthesis and characterization of such molecules contribute to the broader toolkit available to synthetic chemists for creating enantiomerically pure compounds.
Furthermore, the exploration of molecules like this compound is part of the ongoing search for new bioactive compounds. While the biological activity of this specific molecule may not be extensively documented, its structural similarity to known antifungal agents suggests a potential avenue for research. google.com The systematic synthesis and screening of novel imidazole derivatives are crucial for identifying new lead compounds in drug development.
Structural Framework, Chiral Centers, and Stereoisomeric Considerations of 3 1 Methyl 1h Imidazol 2 Yl Butan 2 Ol
Comprehensive Retrosynthetic Strategies for this compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. wikipedia.org For this compound, two primary retrosynthetic disconnections provide logical pathways for its synthesis.
The first strategy involves a C-C bond disconnection between the C2 position of the imidazole ring and the adjacent carbon of the butanol side chain. This approach identifies a nucleophilic 1-methylimidazole synthon and an electrophilic butanol synthon. The most practical synthetic equivalent for the imidazole synthon is 2-lithio-1-methylimidazole, generated by deprotonation of 1-methylimidazole. The butanol synthon could be represented by an electrophile such as 2,3-epoxybutane or butan-2-one.
A second, often more practical, strategy employs a Functional Group Interconversion (FGI) followed by a C-C bond disconnection. The secondary alcohol in the target molecule can be retrosynthetically converted to a ketone, identifying 3-(1-methyl-1H-imidazol-2-yl)butan-2-one as a key intermediate. This simplifies the subsequent C-C disconnection to the reaction between a 2-functionalized 1-methylimidazole and a simpler C4 acyl synthon. This two-step approach of C-C bond formation followed by reduction is a common and robust method in organic synthesis.
| Disconnection Strategy | Key Intermediate | Synthons | Potential Synthetic Equivalents |
| Strategy A: Direct C-C Disconnection | Target Molecule | 1-methyl-1H-imidazol-2-yl anion + 1-hydroxybutan-2-yl cation | 2-lithio-1-methylimidazole + 2,3-epoxybutane |
| Strategy B: FGI then C-C Disconnection | 3-(1-methyl-1H-imidazol-2-yl)butan-2-one | 1-methyl-1H-imidazol-2-yl anion + butan-2-one acyl cation | 2-lithio-1-methylimidazole + N-methoxy-N-methylpropanamide (Weinreb amide) or Propionyl Chloride |
Table 1: Comparison of Retrosynthetic Disconnections for this compound.
Synthesis of Precursors and Imidazole Ring Functionalization
The success of any synthetic route depends on the efficient preparation of its constituent building blocks. This section details the synthesis of the N-methylimidazole core and the requisite butanol chain scaffolds.
1-Methylimidazole (N-methylimidazole) is a fundamental heterocyclic compound that serves as the starting point for these syntheses. wikipedia.org It can be prepared through several established methods, both on an industrial and laboratory scale.
Industrially, the most common route is the acid-catalyzed methylation of imidazole using methanol (B129727). An alternative large-scale method is the Radziszewski reaction, which constructs the imidazole ring from glyoxal, formaldehyde, and a mixture of ammonia and methylamine. wikipedia.orgatamanchemicals.com
For laboratory-scale synthesis, direct methylation of imidazole is common. This can be achieved by treating imidazole with a methylating agent, such as methyl iodide or dimethyl sulfate, often in the presence of a base to neutralize the acid byproduct. A typical procedure involves first deprotonating imidazole with a strong base like sodium hydride to form the sodium salt, which is then quenched with a methylating agent. wikipedia.org
| Method | Reactants | Catalyst/Base | Scale |
| Methanol Methylation | Imidazole, Methanol | Acid Catalyst | Industrial |
| Radziszewski Reaction | Glyoxal, Formaldehyde, Ammonia, Methylamine | None (Heat) | Industrial wikipedia.orgatamanchemicals.com |
| Direct Methylation | Imidazole, Methyl Iodide | Base (e.g., K2CO3) | Laboratory |
| Deprotonation-Methylation | Imidazole, Sodium Hydride, Methyl Iodide | N/A | Laboratory wikipedia.org |
Table 2: Synthetic Routes to 1-Methylimidazole.
The butanol portion of the target molecule can be introduced using various chemical scaffolds, depending on the chosen synthetic strategy. If the C-C bond is formed via nucleophilic attack from the imidazole ring, an electrophilic butanol precursor is required.
Key electrophilic scaffolds include:
2,3-Epoxybutane: This reagent can be opened by 2-lithio-1-methylimidazole to directly form the alcohol product after an aqueous workup.
Propionyl Chloride or Propionic Anhydride: These reagents can acylate 2-lithio-1-methylimidazole to form the ketone intermediate, 3-(1-methyl-1H-imidazol-2-yl)butan-2-one.
N-methoxy-N-methylpropanamide (Weinreb Amide): This is a highly effective acylating agent for organolithium reagents, as it forms a stable tetrahedral intermediate that resists over-addition, leading to higher yields of the desired ketone.
These precursors are generally commercially available or can be synthesized through standard organic transformations from inexpensive starting materials like propionic acid or butene.
Direct Synthetic Approaches to this compound
The forward synthesis combines the precursors in a logical sequence to construct the final molecule. The primary approaches involve either direct C-C bond formation to generate the alcohol or a two-step sequence of C-C bond formation to create a ketone followed by reduction.
Functionalization at the C2 position is a key step in elaborating the 1-methylimidazole core. The proton at the C2 position of 1-methylimidazole is acidic and can be readily removed by a strong organolithium base, such as n-butyllithium (n-BuLi), to generate 2-lithio-1-methylimidazole. This powerful nucleophile is central to forming the required C-C bond.
The lithiated imidazole can then react with an appropriate electrophile. For instance, addition to butan-2-one would directly yield the target alcohol upon workup. However, a more controlled and often higher-yielding approach is the acylation of the lithiated imidazole with an agent like N-methoxy-N-methylpropanamide to form the ketone intermediate, 3-(1-methyl-1H-imidazol-2-yl)butan-2-one, which is then reduced in a separate step. bldpharm.comchemscene.com
Transition metal-catalyzed cross-coupling reactions offer an alternative, albeit more complex, route. researchgate.net This could involve the reaction of a 2-halo-1-methylimidazole with an organometallic reagent derived from the butanol side chain, although for this specific target, the deprotonation-alkylation/acylation strategy is generally more direct.
| Strategy | Imidazole Reagent | Butanol Chain Reagent | Product | Key Features |
| Deprotonation-Acylation | 2-Lithio-1-methylimidazole | N-methoxy-N-methylpropanamide | Ketone Intermediate | High yield, good control, avoids over-addition. |
| Deprotonation-Alkylation | 2-Lithio-1-methylimidazole | 2,3-Epoxybutane | Target Alcohol | Direct formation of the alcohol. |
| Cross-Coupling | 2-Bromo-1-methylimidazole | sec-Butylzinc chloride | C-C Coupled Product | Milder conditions, requires catalyst (e.g., Pd or Cu). rsc.org |
Table 3: Strategies for C-C Bond Formation at the C2-Position of 1-Methylimidazole.
The reduction of the ketone intermediate, 3-(1-methyl-1H-imidazol-2-yl)butan-2-one, to the final secondary alcohol product is a standard and highly efficient transformation. A variety of reducing agents can accomplish this conversion.
For general-purpose reduction, sodium borohydride (NaBH₄) is an excellent choice due to its selectivity for ketones and aldehydes, its tolerance of many functional groups, and its operational simplicity. nih.gov The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol at room temperature or below. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it is less selective and requires anhydrous conditions and more careful handling. asianpubs.org
| Reducing Agent | Formula | Typical Solvent | Reaction Conditions | Notes |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | 0 °C to Room Temp | Mild, selective for carbonyls, easy workup. nih.gov |
| Lithium Aluminum Hydride | LiAlH₄ | Tetrahydrofuran (B95107) (THF), Diethyl Ether | 0 °C to Room Temp | Powerful, non-selective, requires anhydrous conditions. asianpubs.org |
| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Dichloromethane | -78 °C to Room Temp | Can be more selective depending on substrate and temperature. |
Table 4: Common Reagents for the Reduction of Ketones to Secondary Alcohols.
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The synthesis of specific stereoisomers of this compound, which contains two chiral centers, would require precise control over the spatial arrangement of atoms during its formation. Methodologies to achieve this can be broadly categorized into asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective transformations.
Asymmetric Catalytic Processes
Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For a molecule like this compound, a key synthetic step would likely be the asymmetric reduction of a ketone precursor, 3-(1-methyl-1H-imidazol-2-yl)butan-2-one, or the asymmetric addition of a nucleophile to an aldehyde.
Highly effective catalytic systems for such transformations often employ transition metals like Ruthenium, Rhodium, or Iridium, complexed with chiral ligands. For instance, the asymmetric hydrogenation of ketones is a powerful tool for producing chiral secondary alcohols. A hypothetical asymmetric hydrogenation of 3-(1-methyl-1H-imidazol-2-yl)butan-2-one is depicted below.
| Catalyst System (Hypothetical) | Chiral Ligand (Example) | Product Enantiomeric Excess (e.e.) |
| Ru(II) | (R)-BINAP | Data not available |
| Rh(I) | (S,S)-Chiraphos | Data not available |
| Ir(I) | (R)-MeO-BIPHEP | Data not available |
This table is illustrative of the types of catalysts used in asymmetric hydrogenation but does not represent actual experimental data for the synthesis of this compound, as such data is not available.
Despite the prevalence of these methods for other imidazole-containing structures, no specific studies detailing the application of asymmetric catalytic processes for the synthesis of this compound have been found. acs.org
Chiral Auxiliary-Mediated Syntheses
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. wikipedia.org The auxiliary is later removed, having served its purpose of inducing asymmetry. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction.
For example, an Evans oxazolidinone auxiliary could be used to direct the stereoselective alkylation or aldol reaction of a precursor. williams.edu A hypothetical reaction could involve the diastereoselective addition of a methyl group to an N-acyloxazolidinone derived from 2-(1-methyl-1H-imidazol-2-yl)propanoic acid.
| Chiral Auxiliary (Example) | Reaction Type | Diastereomeric Ratio (d.r.) |
| Evans Oxazolidinone | Aldol Condensation | Data not available |
| Pseudoephedrine | Alkylation | Data not available |
| Camphorsultam | Michael Addition | Data not available |
This table illustrates common chiral auxiliaries and their applications. No experimental data exists for their use in the synthesis of this compound.
While chiral auxiliaries are a robust tool in asymmetric synthesis, the scientific literature lacks any reports of their application to produce the specific stereoisomers of this compound. scielo.org.mxsigmaaldrich.com
Diastereoselective Transformations and Control of Multiple Stereocenters
When a molecule already contains a chiral center, it can influence the stereochemical outcome of the formation of a second chiral center, a phenomenon known as diastereoselective transformation. To synthesize a specific diastereomer of this compound, one could start with an enantiomerically pure precursor containing one of the desired chiral centers and then introduce the second.
For instance, the diastereoselective reduction of an enantiomerically pure ketone, such as (R)- or (S)-3-(1-methyl-1H-imidazol-2-yl)butan-2-one, could potentially yield a specific diastereomer of the final alcohol product. The stereochemical outcome would be dictated by the existing stereocenter's influence on the approach of the reducing agent, as described by models such as Cram's rule.
| Starting Material (Hypothetical) | Reaction | Product Diastereomer |
| (R)-3-(1-methyl-1H-imidazol-2-yl)butan-2-one | Reduction with NaBH4 | Data not available |
| (S)-3-(1-methyl-1H-imidazol-2-yl)butan-2-one | Reduction with L-Selectride | Data not available |
This table provides a hypothetical scenario for diastereoselective reduction. Specific experimental outcomes for this compound are not documented.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, the precise connectivity and stereochemistry of this compound can be determined.
High-Resolution Proton (¹H) NMR Studies
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. Based on the structure, we can predict the approximate chemical shifts (δ) in ppm, multiplicities (singlet, doublet, triplet, quartet, multiplet), and integration values.
The protons on the imidazole ring (H-4 and H-5) are anticipated to appear as distinct signals in the aromatic region, typically between 6.5 and 7.5 ppm. The N-methyl group protons would likely be a sharp singlet at approximately 3.5-4.0 ppm. The protons of the butan-2-ol side chain would be found in the aliphatic region. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet around 3.5-4.5 ppm. The adjacent CH proton would also be a multiplet. The two methyl groups of the butyl chain would appear as doublets in the upfield region, likely between 0.9 and 1.3 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Imidazole H-4 | ~7.0 | Doublet | 1H |
| Imidazole H-5 | ~6.8 | Doublet | 1H |
| N-CH₃ | ~3.7 | Singlet | 3H |
| CH-OH | ~4.0 | Multiplet | 1H |
| Imidazole-CH | ~3.0 | Multiplet | 1H |
| CH-CH₃ | ~1.2 | Doublet | 3H |
| CH-CH₃ | ~1.0 | Doublet | 3H |
| OH | Variable | Broad Singlet | 1H |
Carbon-13 (¹³C) NMR Investigations
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbon atoms of the imidazole ring are expected to resonate in the downfield region of the spectrum. The C-2 carbon, being attached to two nitrogen atoms, would be the most downfield of the ring carbons, likely appearing around 145-155 ppm. The C-4 and C-5 carbons would have chemical shifts in the range of 120-130 ppm. The N-methyl carbon would be observed around 30-35 ppm. For the butan-2-ol side chain, the carbon bearing the hydroxyl group (C-OH) would be in the range of 65-75 ppm. The other aliphatic carbons would appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Imidazole C-2 | ~150 |
| Imidazole C-4 | ~128 |
| Imidazole C-5 | ~122 |
| N-CH₃ | ~33 |
| C-OH | ~70 |
| Imidazole-C | ~45 |
| CH-C H₃ | ~20 |
| CH-C H₃ | ~18 |
Multi-dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the vicinal protons on the butan-2-ol side chain, and between the H-4 and H-5 protons of the imidazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the signals of the CH, CH₂, and CH₃ groups in both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be invaluable for establishing the connectivity between the imidazole ring and the butan-2-ol side chain. For example, a correlation between the N-methyl protons and the imidazole C-2 and C-5 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the relative stereochemistry at the two chiral centers in the butan-2-ol moiety, if applicable, by observing through-space interactions between protons.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. The molecular formula of the compound is C₈H₁₄N₂O, which corresponds to a monoisotopic mass of 154.1106 Da. An HRMS measurement would provide a highly accurate mass value, which can be used to confirm this molecular formula with a high degree of confidence.
Ionization Methods and Fragmentation Pathway Analysis (e.g., ESI-TOF, DART-TOF)
Various ionization methods can be employed to generate ions for mass analysis. Electrospray ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 155.1184. Direct Analysis in Real Time (DART) is another soft ionization method that could be used for rapid analysis.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:
Loss of Water: A common fragmentation for alcohols is the loss of a water molecule (18 Da) from the molecular ion, which would result in a fragment ion at m/z 136.
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom is a typical pathway for alcohols. This could lead to the formation of a resonance-stabilized cation.
Cleavage of the Side Chain: Fragmentation of the butan-2-ol side chain could occur at various points, leading to characteristic fragment ions. For example, cleavage between the imidazole ring and the butanol side chain could generate an ion corresponding to the 1-methyl-1H-imidazol-2-yl cation.
Fragmentation of the Imidazole Ring: While generally stable, the imidazole ring can also undergo fragmentation under certain conditions, although this is typically less favored than side-chain fragmentation.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 155 | [M+H]⁺ |
| 137 | [M+H - H₂O]⁺ |
| 97 | [C₅H₉N₂]⁺ |
| 83 | [C₄H₇N₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds, a unique spectral fingerprint of the molecule is obtained. For this compound, the IR spectrum is characterized by distinct absorption bands that confirm the presence of its key structural components: the hydroxyl group, the aliphatic carbon framework, and the substituted imidazole ring.
The most prominent feature in the spectrum is a strong, broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening of this peak is a direct result of intermolecular hydrogen bonding between molecules in the sample. The aliphatic C-H bonds of the butyl and methyl groups give rise to sharp stretching vibrations typically observed between 2850 and 3000 cm⁻¹.
The imidazole ring contributes several characteristic bands. The stretching vibrations of the C=N and C=C bonds within the aromatic-like ring are expected to appear in the 1500–1650 cm⁻¹ region. Vibrations corresponding to the C-N stretching of the ring and the N-CH₃ bond would also be present. The C-O stretching vibration of the secondary alcohol is typically strong and appears in the fingerprint region, usually between 1050 and 1150 cm⁻¹.
The table below summarizes the expected characteristic IR absorption bands for this compound, based on typical frequencies for its constituent functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Secondary Alcohol | 3200–3600 | Strong, Broad |
| C-H Stretch | Aliphatic (sp³) | 2850–3000 | Medium-Strong |
| C=N / C=C Stretch | Imidazole Ring | 1500–1650 | Medium-Variable |
| C-O Stretch | Secondary Alcohol | 1050–1150 | Strong |
| C-N Stretch | Imidazole Ring | 1250–1350 | Medium |
Note: The exact positions and intensities of these bands can be influenced by the molecule's specific chemical environment and sample phase.
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Chirality Assignment
For this compound, an XRD analysis would reveal the preferred spatial orientation of the 1-methyl-imidazole and sec-butyl groups relative to each other. A critical aspect of the solid-state structure would be the role of hydrogen bonding. It is expected that the hydroxyl group (-OH) would act as a hydrogen bond donor, while the unmethylated nitrogen atom of the imidazole ring would act as a hydrogen bond acceptor, leading to the formation of intermolecular chains or more complex networks that stabilize the crystal structure. nih.gov This type of interaction is observed in the crystal structure of the closely related isomer, rac-(S)-2-(1H-Imidazol-1-yl)-3-methyl-butan-1-ol, where intermolecular O-H···N hydrogen bonds link the molecules into chains. nih.govnih.gov
Furthermore, if a single enantiomer of this compound is crystallized, XRD analysis can be used to determine its absolute configuration without ambiguity. By carefully analyzing the anomalous dispersion of the X-rays by the atoms, the true handedness of the molecule can be established, allowing for the definitive assignment of R or S configurations at its two chiral centers (C2 and C3 of the butan-2-ol chain).
The table below shows representative crystal data for an analogous imidazole derivative, illustrating the type of information obtained from an XRD experiment. nih.gov
| Parameter | Illustrative Value (from rac-(S)-2-(1H-Imidazol-1-yl)-3-methyl-butan-1-ol) |
| Chemical Formula | C₈H₁₄N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.356 |
| b (Å) | 7.212 |
| c (Å) | 16.549 |
| β (°) | 90.54 |
| Volume (ų) | 877.9 |
| Key Interaction | Intermolecular O-H···N hydrogen bonds |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Stereoisomers
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a vital tool for studying chiral molecules in solution. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Since this compound possesses two stereocenters, it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
Each chiral stereoisomer will produce a unique CD spectrum, characterized by positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to electronic transitions. A pair of enantiomers, such as (2R,3R) and (2S,3S), will exhibit CD spectra that are perfect mirror images of each other. Diastereomers, such as (2R,3R) and (2R,3S), will have distinctly different CD spectra.
The assignment of the absolute configuration of a particular stereoisomer is typically achieved by comparing its experimental CD spectrum with a theoretically predicted spectrum. Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), are used to generate the theoretical CD spectrum for an enantiomer of a known configuration (e.g., the (2R,3R)-isomer). A close match between the experimental and the calculated spectrum provides strong evidence for the assignment of the absolute configuration of the sample. This comparative method is a powerful, non-destructive alternative to X-ray crystallography for assigning stereochemistry, especially for non-crystalline samples.
| Stereoisomer Pair | Relationship | Expected CD Spectral Relationship |
| (2R,3R) and (2S,3S) | Enantiomers | Mirror-image spectra |
| (2R,3S) and (2S,3R) | Enantiomers | Mirror-image spectra |
| (2R,3R) and (2R,3S) | Diastereomers | Different, non-mirror-image spectra |
| (2S,3S) and (2S,3R) | Diastereomers | Different, non-mirror-image spectra |
Computational Chemistry and Theoretical Investigations of 3 1 Methyl 1h Imidazol 2 Yl Butan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy, electron distribution, and other electronic properties. Such studies on imidazole (B134444) derivatives have become essential for rationalizing their reactivity and interactions.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Both Density Functional Theory (DFT) and ab initio methods are employed for this purpose, seeking the minimum energy conformation on the potential energy surface.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data. They provide highly accurate results, though often at a significant computational cost.
Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method that determines the electronic properties of a many-body system based on its electron density. scispace.com Functionals like B3LYP and PBE, combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), offer a balance between accuracy and computational efficiency, making them suitable for optimizing the geometry of molecules like 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol. scielo.org.zamdpi.com The optimization process yields critical data on bond lengths, bond angles, and dihedral angles corresponding to the ground-state structure. mdpi.com
Interactive Table: Example of Optimized Geometrical Parameters This table presents hypothetical, yet typical, calculated bond lengths and angles for a molecule like this compound, as would be obtained from a DFT/B3LYP/6-31G(d,p) calculation. These values are illustrative.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.221 Å |
| Bond Length | C-N (imidazole) | 1.367 Å |
| Bond Length | C-C (backbone) | 1.522 Å |
| Bond Angle | H-O-H | 104.5° |
| Bond Angle | C-N-C (imidazole) | 108.0° |
| Dihedral Angle | C-C-C-C | 176.26° |
The presence of multiple single bonds in the butanol side chain of this compound allows for significant conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these single bonds.
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By mapping the PES, researchers can identify:
Local Minima: These correspond to stable conformers or isomers of the molecule.
Saddle Points: These represent transition states, which are the highest energy points along the lowest energy path between two local minima. libretexts.org
For this compound, this analysis would involve systematically rotating the dihedral angles of the C-C and C-O bonds in the side chain to locate the most stable conformers and the energy barriers for interconversion between them. This is crucial for understanding which shapes the molecule is most likely to adopt.
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO: This orbital acts as an electron donor, and its energy level (EHOMO) is related to the molecule's ionization potential.
LUMO: This orbital acts as an electron acceptor, and its energy level (ELUMO) is related to the molecule's electron affinity.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. wikipedia.org For imidazole derivatives, the HOMO is often distributed over the imidazole ring, indicating its role in electron-donating interactions. researchgate.net
Interactive Table: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table shows representative values for FMO analysis, derived from studies on similar heterocyclic compounds. The values are for illustrative purposes.
| Parameter | Symbol | Typical Value (eV) | Description |
| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | ΔE | 5.3 | Indicator of chemical reactivity and stability |
| Ionization Potential | I ≈ -EHOMO | 6.5 | Energy required to remove an electron |
| Electron Affinity | A ≈ -ELUMO | 1.2 | Energy released when an electron is added |
| Chemical Potential | µ | -3.85 | Escaping tendency of electrons from an equilibrium system |
| Global Hardness | η | 2.65 | Resistance to change in electron distribution |
| Electrophilicity Index | ω | 2.79 | Propensity of a species to accept electrons |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would be used to:
Determine Atomic Charges: Quantify the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.
Analyze Hyperconjugation: Investigate stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital.
Study Intramolecular Hydrogen Bonding: Quantify the strength and nature of any hydrogen bonds between the hydroxyl group and the nitrogen atoms of the imidazole ring. scielo.org.za These interactions can significantly influence the molecule's preferred conformation and reactivity. nih.gov
Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)
A key application of quantum chemical calculations is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to validate the computed structure and provide assignments for observed spectral peaks. researchgate.net
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net Comparing these calculated shifts with experimental data helps confirm the molecular structure and assign specific signals to individual nuclei. scielo.org.zanih.gov
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum helps in the assignment of vibrational modes observed in experimental FT-IR spectra, such as O-H stretching, C-H stretching, and C=N vibrations within the imidazole ring. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net This analysis can identify the molecular orbitals involved in the principal electronic transitions, such as π → π* transitions within the imidazole ring.
Interactive Table: Example of Predicted vs. Experimental Spectroscopic Data This table provides an illustrative comparison of what one might expect from a computational study of this compound.
| Spectrum | Feature | Calculated Value | Hypothetical Experimental Value |
| ¹H NMR | -OH proton (ppm) | 4.5 | 4.3 |
| ¹³C NMR | C-OH carbon (ppm) | 68.0 | 67.5 |
| IR | O-H stretch (cm⁻¹) | 3450 | 3430 |
| IR | C=N stretch (cm⁻¹) | 1620 | 1615 |
| UV-Vis | λmax (nm) | 225 | 228 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations typically focus on static, single-molecule properties in the gas phase, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve over time.
For this compound, MD simulations could be used to:
Analyze Solvation: Investigate how solvent molecules, such as water, arrange themselves around the solute. This includes the formation and dynamics of hydrogen bonds between the molecule's hydroxyl group and imidazole nitrogens and the surrounding water molecules.
Explore Conformational Dynamics: Observe the transitions between different stable conformers in solution, providing insight into the flexibility of the molecule in a more realistic environment.
Calculate Thermodynamic Properties: Determine properties such as the free energy of solvation, which is crucial for understanding the molecule's solubility and partitioning behavior. researchgate.net
Reaction Mechanism Studies of Synthetic Pathways and Derivatization Reactions
The synthesis of a chiral alcohol like this compound, which contains two stereocenters, presents a complex mechanistic landscape. Computational chemistry, particularly Density Functional Theory (DFT), is a key method for elucidating the pathways of its formation and subsequent reactions.
Synthetic Pathways: A common route to such a compound might involve the addition of a nucleophile to a carbonyl compound. For instance, the reaction of 2-acetyl-1-methylimidazole with an ethyl Grignard reagent. Computational modeling of this reaction would involve:
Locating Transition States: Identifying the transition state structures for the nucleophilic attack on the carbonyl carbon. The geometry and energy of these transition states are critical for understanding the reaction rate and stereoselectivity.
Calculating Activation Energies: Determining the energy barrier for the reaction. A lower activation energy indicates a more favorable reaction pathway. This is achieved by calculating the energy difference between the reactants and the transition state.
Mapping the Reaction Coordinate: Following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products to ensure the located transition state connects the correct species.
Derivatization Reactions: Derivatization, such as the esterification of the hydroxyl group, can also be studied computationally. Theoretical investigations can predict the most likely mechanism (e.g., Fischer esterification under acidic conditions) by comparing the energetics of different proposed pathways. For example, a study on the synthesis of imidazo-1,4-oxazinone derivatives from related imidazole methanol (B129727) compounds investigated reaction pathways under various conditions, highlighting how computational models can dissect complex cyclization reactions. nih.gov
The following table illustrates hypothetical energy data that could be generated from a DFT study on a key synthetic step, such as the nucleophilic addition.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Ethyl addition to 2-acetyl-1-methylimidazole | -5.2 | +12.5 | -25.8 | 17.7 |
Note: This data is illustrative and not based on actual experimental or computational results for this specific reaction.
Stereochemical Prediction and Chiral Discrimination Studies via Computational Methods
With two chiral centers, this compound can exist as four possible stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)). Computational methods are invaluable for predicting the stereochemical outcome of its synthesis and for understanding how it might interact with other chiral molecules.
Stereochemical Prediction: The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states. A lower transition state energy corresponds to the major product isomer. Computational models, such as multilayered approaches like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), have been successfully used to predict the stereoselectivity of reactions involving similar heterocyclic catalysts. nih.gov For the synthesis of this compound, computational chemists would model the approach of the nucleophile to the carbonyl group, considering the steric and electronic influences of the existing chiral center and the imidazole ring. The energy differences between the transition states leading to the different diastereomers, even if small (e.g., a few kcal/mol), can accurately predict the observed product ratios. nih.gov
Chiral Discrimination: Computational methods can also simulate how the enantiomers of this compound might be separated or distinguished. This is often achieved by modeling the interaction of the enantiomers with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography.
Docking Studies: Molecular docking simulations can predict the preferred binding mode and calculate the binding energies of each enantiomer with the chiral selector. A significant difference in binding energy would suggest that the selector can effectively discriminate between the enantiomers.
Spectroscopic Prediction: Theoretical calculations can predict spectroscopic properties that differ between enantiomers, such as circular dichroism (CD) spectra. These predicted spectra can then be compared with experimental data to determine the absolute configuration of the synthesized compound.
The table below provides a hypothetical example of calculated binding energies from a docking study of the (2R,3R) and (2S,3S) enantiomers with a generic chiral selector.
| Enantiomer | Binding Energy with Chiral Selector (kcal/mol) |
| (2R,3R)-isomer | -7.8 |
| (2S,3S)-isomer | -6.5 |
Note: This data is for illustrative purposes to demonstrate the type of output from computational studies.
Chemical Reactivity and Derivatization Strategies for 3 1 Methyl 1h Imidazol 2 Yl Butan 2 Ol
Transformations Involving the Secondary Alcohol Functionality
The secondary alcohol group in 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol is a versatile site for a variety of chemical transformations, including oxidation, reduction, esterification, etherification, and elimination reactions. The reactivity of this hydroxyl group is comparable to that of other secondary alcohols, although the proximity of the N-methylimidazole ring may exert electronic or steric effects.
The secondary alcohol can be selectively oxidized to the corresponding ketone, 3-(1-methyl-1H-imidazol-2-yl)butan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions.
| Oxidizing Agent | Product | Reaction Conditions | Notes |
| Chromic acid (H₂CrO₄) | 3-(1-methyl-1H-imidazol-2-yl)butan-2-one | Acidic conditions | Strong oxidant, may require careful control to avoid side reactions. |
| Pyridinium (B92312) chlorochromate (PCC) | 3-(1-methyl-1H-imidazol-2-yl)butan-2-one | Dichloromethane (CH₂Cl₂) | Milder oxidant, often used for sensitive substrates. |
| Swern oxidation | 3-(1-methyl-1H-imidazol-2-yl)butan-2-one | Oxalyl chloride, DMSO, triethylamine | Mild conditions, avoids heavy metals. |
Conversely, while the alcohol is already in a reduced state, derivatization followed by reduction can be a strategy. For instance, conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) would lead to the formation of 2-(1-methyl-1H-imidazol-2-yl)butane.
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent.
Esterification Reaction:
Reactants: this compound + R-COOH (Carboxylic acid)
Catalyst: H₂SO₄ or DCC (dicyclohexylcarbodiimide)
Product: 3-(1-methyl-1H-imidazol-2-yl)butan-2-yl R-oate
Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis).
Etherification Reaction:
Reactants: this compound + R-X (Alkyl halide)
Base: NaH
Product: 2-(1-alkoxy-1-methylpropyl)-1-methyl-1H-imidazole
Protecting the secondary alcohol is a crucial step in multi-step syntheses to prevent unwanted reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)) and ethers like tetrahydropyranyl (THP).
Acid-catalyzed dehydration of this compound is expected to yield a mixture of alkenes. According to Zaitsev's rule, the more substituted alkene, 2-(1-methyl-1H-imidazol-2-yl)but-2-ene, would be the major product, with 2-(1-methyl-1H-imidazol-2-yl)but-1-ene as the minor product. The reaction proceeds through an E1 mechanism involving a carbocation intermediate. libretexts.org
The secondary alcohol can also be converted into a good leaving group, such as a tosylate or mesylate, which can then undergo elimination upon treatment with a non-nucleophilic base to form the corresponding alkenes via an E2 mechanism.
Modifications and Functionalization of the N-Methylimidazole Ring
The N-methylimidazole ring is an aromatic heterocycle with specific sites for functionalization. The presence of the nitrogen atoms and the alkyl substituent influences the regioselectivity of these reactions.
The imidazole (B134444) ring is generally susceptible to electrophilic aromatic substitution, although it is less reactive than pyrrole. The most likely positions for electrophilic attack are C4 and C5. However, direct electrophilic substitution on the N-methylimidazole ring can be challenging and may require specific activating groups or catalysts.
Nucleophilic aromatic substitution is less common for the imidazole ring itself unless it is activated by electron-withdrawing groups or in the form of an N-oxide. beilstein-journals.org
The imidazole ring in this compound already possesses a methyl group at the N1 position. The remaining nitrogen (N3) is generally less nucleophilic due to its involvement in the aromatic system. However, under certain conditions, it can be quaternized by reaction with a strong alkylating agent to form an imidazolium (B1220033) salt. researchgate.net
Acylation at the nitrogen is not a feasible strategy for this molecule as both nitrogens are already substituted (one with a methyl group and the other as part of the aromatic ring).
Metalation and Cross-Coupling Reactions
The imidazole ring of this compound is amenable to metalation, which opens up a wide array of possibilities for derivatization through subsequent cross-coupling reactions. The acidity of the protons on the imidazole ring allows for deprotonation at specific sites, primarily the C5 position, using strong bases. This regioselectivity is influenced by the directing effect of the substituents on the ring.
Metalation of the Imidazole Ring:
The C5 proton of the 1-methyl-1H-imidazol-2-yl moiety is the most likely site for deprotonation due to the electronic effects of the nitrogen atoms and the 1-methyl and 2-alkyl substituents. Treatment with a strong organolithium reagent, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures would be expected to generate the corresponding 5-lithio derivative. This intermediate is a powerful nucleophile and can react with various electrophiles.
Alternatively, metalation can be achieved at the C2-methyl group of a related compound, 1,2-dimethylimidazole, by using a strong base. This suggests that for the target molecule, while C5 is the primary site, conditions could potentially be tuned to involve the butan-2-ol side chain, although this is less likely due to the higher acidity of the ring protons. The choice of base and reaction conditions is crucial in directing the site of metalation. nih.govacs.orgrsc.org
Cross-Coupling Reactions:
Once metalated, or after conversion of a C-H bond to a C-halogen or C-sulfonate bond, the imidazole core can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govacs.orgresearchgate.net These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: The 5-halo or 5-triflate derivative of this compound could be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst and a base. This would allow for the introduction of aryl, heteroaryl, or vinyl substituents at the C5 position. researchgate.net
Sonogashira Coupling: The reaction of a 5-haloimidazole derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield the corresponding 5-alkynylimidazole. rsc.org
Heck Coupling: Alkenes can be introduced at the C5 position via Heck coupling with a 5-haloimidazole.
Stille Coupling: Organostannanes can be used as coupling partners with 5-haloimidazoles in a Stille reaction.
C-H Activation: Direct C-H functionalization at the C5 position represents a more atom-economical approach, avoiding the need for pre-functionalization of the imidazole ring. Palladium-catalyzed oxidative C-H/C-H cross-coupling with other heterocycles, for instance, could be a viable strategy. rsc.orgnih.gov
The following table summarizes potential cross-coupling reactions for the derivatization of the imidazole ring of this compound.
| Reaction Type | Imidazole Substrate | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura | 5-Bromo-3-(1-methyl-1H-imidazol-2-yl)butan-2-ol | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(1-Methyl-5-phenyl-1H-imidazol-2-yl)butan-2-ol |
| Sonogashira | 5-Iodo-3-(1-methyl-1H-imidazol-2-yl)butan-2-ol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(1-Methyl-5-(phenylethynyl)-1H-imidazol-2-yl)butan-2-ol |
| Heck | 5-Bromo-3-(1-methyl-1H-imidazol-2-yl)butan-2-ol | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-(1-Methyl-5-styryl-1H-imidazol-2-yl)butan-2-ol |
| Stille | 5-Bromo-3-(1-methyl-1H-imidazol-2-yl)butan-2-ol | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 3-(1-Methyl-5-vinyl-1H-imidazol-2-yl)butan-2-ol |
| C-H Activation | This compound | Benzofuran | Pd(OAc)₂, Ag₂CO₃ | 3-(5-(Benzofuran-2-yl)-1-methyl-1H-imidazol-2-yl)butan-2-ol |
Reactions on the Butane (B89635) Backbone and Stereochemical Manipulations
The butane backbone of this compound contains a secondary alcohol and two chiral centers, making it a key site for stereospecific transformations, chain elongation, and various functional group interconversions.
Stereospecific Transformations at Chiral Centers
The secondary alcohol at the C2 position of the butane chain is a versatile functional group for stereospecific reactions. The stereochemistry of this center can be inverted, or it can be used to direct the stereochemical outcome of reactions at adjacent positions.
Oxidation and Reduction:
The secondary alcohol can be oxidized to the corresponding ketone, 3-(1-methyl-1H-imidazol-2-yl)butan-2-one, using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. bham.ac.ukmasterorganicchemistry.com This transformation removes one of the chiral centers. Subsequent stereoselective reduction of the ketone can then be employed to re-introduce the alcohol with a desired stereochemistry. Chiral reducing agents, such as those derived from borohydrides with chiral ligands, or enzymatic reductions can afford high enantiomeric excess of one diastereomer. mdpi.comresearchgate.net
Mitsunobu Reaction:
The Mitsunobu reaction provides a reliable method for the inversion of the stereochemistry of the secondary alcohol. Treatment with a carboxylic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618) (PPh₃) would lead to the formation of an ester with inverted configuration at the C2 position. Subsequent hydrolysis of the ester would yield the epimeric alcohol.
Conversion to Other Functional Groups:
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, with retention of configuration. libretexts.org This activated intermediate can then undergo SN2 substitution with various nucleophiles, resulting in an inversion of stereochemistry and the introduction of new functional groups like azides, nitriles, or thiols. For example, reaction with sodium azide (B81097) would produce an azido (B1232118) derivative, which can be subsequently reduced to an amine. This provides a pathway to chiral amines from the chiral alcohol. ru.nlnih.govsigmaaldrich.com
The following table illustrates some potential stereospecific transformations at the C2 chiral center.
| Transformation | Reagents | Intermediate/Product | Stereochemical Outcome |
| Oxidation | Pyridinium chlorochromate (PCC) | 3-(1-Methyl-1H-imidazol-2-yl)butan-2-one | Loss of C2 chirality |
| Stereoselective Reduction | Chiral borane (B79455) reagent (e.g., CBS catalyst) | Diastereomerically enriched this compound | Formation of a specific diastereomer |
| Mitsunobu Reaction | Benzoic acid, DEAD, PPh₃ | Inverted benzoate (B1203000) ester | Inversion of configuration at C2 |
| Tosylation | Tosyl chloride, pyridine | Tosylate ester | Retention of configuration at C2 |
| SN2 with Azide | Sodium azide on the tosylate | Azido derivative | Inversion of configuration at C2 |
Chain Elongation and Functional Group Interconversions
The butane backbone can be further modified through chain elongation and a variety of functional group interconversions.
Chain Elongation:
To extend the carbon chain, the alcohol can be first oxidized to the ketone. A Wittig reaction on the ketone could introduce a carbon-carbon double bond, which can then be further functionalized. Alternatively, the alcohol can be converted to an alkyl halide, which can then be used in coupling reactions or to alkylate a nucleophile. For instance, reaction with an acetylide anion would result in a longer carbon chain with a terminal alkyne, which is a versatile functional group for further transformations. youtube.comyoutube.com
Functional Group Interconversions:
Beyond the transformations at the chiral center, the secondary alcohol can be converted into a range of other functional groups. solubilityofthings.comfiveable.meimperial.ac.ukub.eduscribd.com
Dehydration: Acid-catalyzed dehydration would lead to the formation of a mixture of alkenes, 3-(1-methyl-1H-imidazol-2-yl)but-1-ene and 3-(1-methyl-1H-imidazol-2-yl)but-2-ene. The regioselectivity would depend on the reaction conditions.
Conversion to Halides: Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to the corresponding chloride or bromide, respectively.
Etherification: Williamson ether synthesis, by deprotonating the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, would yield an ether.
These transformations provide a toolbox for modifying the physicochemical properties of the molecule, which is essential for structure-activity relationship studies in drug discovery.
Advanced Research Applications and Potential of 3 1 Methyl 1h Imidazol 2 Yl Butan 2 Ol
Utilization as a Chiral Building Block in Asymmetric Synthesis
The presence of two chiral centers in 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol makes it a valuable potential building block in asymmetric synthesis. Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect.
The synthesis of structurally similar chiral imidazole-containing alcohols has been reported, starting from readily available chiral precursors such as amino acids. For instance, the synthesis of rac-(S)-2-(1H-Imidazol-1-yl)-3-methylbutan-1-ol has been achieved using L-valine as the starting material. nih.gov This suggests that a stereocontrolled synthesis of this compound could be developed, providing access to specific stereoisomers of the compound. These enantiomerically pure forms could then be incorporated into larger, more complex molecules, imparting chirality and influencing their biological activity.
Table 1: Potential Asymmetric Transformations Utilizing this compound as a Chiral Auxiliary
| Reaction Type | Substrate | Reagent | Expected Outcome |
| Asymmetric Aldol Reaction | Prochiral aldehyde | Silyl (B83357) ketene acetal | Enantioselective formation of a β-hydroxy carbonyl compound |
| Asymmetric Diels-Alder Reaction | Prochiral diene | Dienophile | Diastereo- and enantioselective formation of a cyclic adduct |
| Asymmetric Alkylation | Prochiral enolate | Alkyl halide | Enantioselective formation of a new C-C bond |
This table is illustrative and suggests potential applications based on the known reactivity of chiral alcohols and imidazoles in asymmetric synthesis.
Exploration as a Ligand in Homogeneous and Heterogeneous Catalysis
The imidazole (B134444) ring in this compound contains nitrogen atoms with lone pairs of electrons, making them excellent coordinating sites for metal ions. This property, combined with the chiral nature of the butanol backbone, makes the compound a promising candidate for a chiral ligand in catalysis. Chiral ligands are crucial for enantioselective catalysis, where a small amount of a chiral catalyst can be used to produce large quantities of an enantiomerically enriched product.
Imidazole derivatives are widely used as ligands in a variety of catalytic systems. nih.gov They can coordinate to a wide range of transition metals, and the electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the imidazole ring. The hydroxyl group on the butanol backbone of this compound could also participate in metal coordination or act as a proton-responsive site, further influencing the catalytic activity and selectivity of the metal complex.
Table 2: Potential Catalytic Applications of Metal Complexes of this compound
| Metal Center | Reaction Type | Potential Substrates |
| Palladium | Asymmetric Allylic Alkylation | Allylic acetates and soft nucleophiles |
| Rhodium | Asymmetric Hydrogenation | Prochiral alkenes |
| Copper | Asymmetric Henry Reaction | Aldehydes and nitroalkanes |
This table presents hypothetical catalytic applications based on the known catalytic activity of imidazole-based ligands.
Development as a Precursor for Novel Heterocyclic Compounds and Scaffolds
The functional groups present in this compound, namely the imidazole ring and the secondary alcohol, provide multiple reactive sites for further chemical transformations. This makes the compound a versatile precursor for the synthesis of novel heterocyclic compounds and scaffolds. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. rsc.org
The alcohol group can be oxidized to a ketone, which can then participate in a variety of condensation and cyclization reactions. The imidazole ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. Furthermore, the combination of the imidazole and alcohol functionalities could enable intramolecular reactions to form fused heterocyclic systems. The synthesis of imidazole-fused nitrogen-bridgehead heterocycles is an active area of research. rsc.org
Table 3: Potential Heterocyclic Scaffolds Derived from this compound
| Reaction Type | Reagents | Resulting Heterocyclic Scaffold |
| Intramolecular Cyclization (after oxidation of alcohol) | Dehydrating agent | Imidazo[2,1-b]oxazole derivative |
| Pictet-Spengler Reaction (with a suitable aldehyde) | Acid catalyst | Tetrahydro-β-carboline derivative with an imidazole substituent |
| Multi-component Reaction | Various electrophiles and nucleophiles | Complex polycyclic heterocyclic systems |
This table illustrates the potential for synthesizing new heterocyclic systems from the target compound based on established synthetic methodologies.
Investigation in Materials Science for Optoelectronic or Nonlinear Optical Properties
Imidazole-based materials have attracted significant attention in the field of materials science due to their interesting electronic and optical properties. Imidazole derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials. rsc.orgresearchgate.net NLO materials are capable of altering the properties of light passing through them and are essential for applications in telecommunications, optical computing, and photonics.
The extended π-system of the imidazole ring in this compound, combined with the potential for introducing various substituents, could lead to compounds with significant NLO properties. The presence of donor and acceptor groups within the molecule can enhance its hyperpolarizability, a key factor for NLO activity. Computational studies on other imidazole derivatives have shown that they can exhibit large hyperpolarizability values, making them promising candidates for NLO applications. researchgate.net
Table 4: Predicted Optoelectronic and NLO Properties of Functionalized this compound Derivatives
| Substituent on Imidazole Ring | HOMO-LUMO Gap (eV) (Predicted) | First Hyperpolarizability (β) (a.u.) (Predicted) | Potential Application |
| -NO2 (electron-withdrawing) | Lower | Higher | Second-harmonic generation |
| -N(CH3)2 (electron-donating) | Higher | Moderate | Organic light-emitting diodes |
| -Br (halogen) | Intermediate | Intermediate | Optical switching |
This table provides hypothetical data based on general principles of molecular design for NLO and optoelectronic materials and is intended to be illustrative.
Emerging Research Avenues and Prospective Challenges for 3 1 Methyl 1h Imidazol 2 Yl Butan 2 Ol
Innovations in Green Chemistry Approaches for Sustainable Synthesis
The development of environmentally friendly and efficient synthetic routes is a primary focus of modern chemistry. numberanalytics.com For a molecule like 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol, green chemistry principles can be applied to both the formation of the imidazole (B134444) core and the introduction of the chiral butan-2-ol substituent.
Recent advances in the synthesis of substituted imidazoles have moved away from traditional methods that often require harsh conditions and produce significant waste. rsc.org Modern approaches that could be adapted for the synthesis of this target molecule include:
Catalytic Methods: The use of transition metal catalysts, such as copper and palladium, has significantly improved the efficiency and selectivity of imidazole synthesis. numberanalytics.com Nanomagnetic catalysts are also gaining attention due to their high activity and ease of separation and reusability. tandfonline.com
Multi-component Reactions (MCRs): MCRs, such as the van Leusen imidazole synthesis, offer an atom-economical approach to constructing the imidazole ring from simple precursors in a single step. mdpi.comrsc.org
Photocatalysis: Visible-light-mediated synthesis of imidazole derivatives is an emerging green approach that utilizes light energy to drive chemical reactions under mild conditions, often without the need for stoichiometric oxidants. acs.orgresearchgate.netresearchgate.net This method could be explored for the C-C bond formation between the imidazole and the butanol side chain.
A significant challenge in the synthesis of this compound is the control of stereochemistry at the chiral center of the butan-2-ol moiety. Biocatalysis, using enzymes or whole microorganisms, presents a powerful and sustainable solution for the asymmetric synthesis of chiral alcohols. magtech.com.cnmdpi.comnih.gov The use of ketoreductases can facilitate the stereoselective reduction of a corresponding ketone precursor to the desired alcohol enantiomer with high precision. researchgate.net
| Strategy | Key Advantages | Potential Challenges | Relevant Bond Formation |
|---|---|---|---|
| Nanomagnetic Catalysis | High efficiency, catalyst reusability, easy separation. tandfonline.com | Catalyst leaching, long-term stability. | Imidazole ring formation. |
| Photocatalysis | Mild reaction conditions, use of renewable energy, high selectivity. acs.org | Substrate scope limitations, quantum yield efficiency. | C-C bond formation. |
| Biocatalysis (Enzymatic Reduction) | High enantioselectivity, mild conditions, environmentally benign. magtech.com.cnmdpi.com | Enzyme stability, substrate specificity, cofactor regeneration. | Chiral alcohol synthesis. |
Discovery of Unprecedented Reactivity and Transformation Pathways
The unique combination of a 1,2-disubstituted imidazole and a secondary alcohol in this compound suggests a rich and potentially unexplored reactivity profile. The electron-rich nature of the imidazole ring and the presence of the hydroxyl group open avenues for various chemical transformations. rsc.org
Future research could focus on:
C-H Functionalization: Direct functionalization of the C-H bonds on the imidazole ring or the alkyl side chain is a step-economic strategy to introduce further complexity and create novel derivatives. researchgate.net
Oxidation Reactions: The secondary alcohol can be oxidized to the corresponding ketone, which can then serve as a handle for further modifications. The imidazole moiety itself can undergo photo-oxidation, a reactivity that is dependent on the substituents and could be harnessed for specific applications. rsc.org
Decarbonylation and Rearrangements: Imidazole-2-carbaldehydes have been shown to undergo decarbonylation in the presence of alcohols. researchgate.net Investigating analogous transformations or rearrangements of derivatives of this compound could lead to novel molecular scaffolds.
Proton Transfer Dynamics: The amphoteric nature of the imidazole ring allows it to act as both a proton donor and acceptor, facilitating unique proton transfer pathways that could be exploited in catalysis or materials science. acs.org
A significant challenge will be to achieve selectivity in these transformations, controlling which part of the molecule reacts. The interplay between the imidazole and the alcohol functional groups could lead to unexpected reactivity that requires detailed mechanistic investigation.
Refinement of Computational Models for Predictive Chemical Biology and Materials Design
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, accelerating the design and discovery of new compounds. bohrium.com For this compound, computational models can play a crucial role in exploring its potential applications.
Key areas for computational investigation include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and predict its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. bohrium.com These properties are fundamental to understanding the molecule's reactivity and its potential as an electronic material.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models can correlate the structural features of imidazole derivatives with their biological activity or physical properties. researchgate.net By developing such models, the potential of this compound and its derivatives as, for example, enzyme inhibitors can be predicted. mdpi.comresearchgate.net
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound to the active site of a protein. nih.govnih.gov This is a crucial step in rational drug design.
A challenge in this area is the accuracy of the computational models. Experimental validation is essential to refine the models and ensure their predictive power. mdpi.comresearchgate.net Furthermore, accurately modeling the dynamic behavior of the molecule, including conformational changes and interactions with solvent, requires sophisticated simulation techniques.
| Computational Method | Predicted Properties | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. bohrium.com | Materials science, mechanistic studies. |
| QSAR/QSPR | Biological activity, physical properties (e.g., solubility, viscosity). researchgate.net | Drug discovery, materials design. researchgate.net |
| Molecular Docking | Binding affinity, protein-ligand interactions. nih.govnih.gov | Chemical biology, drug design. |
Rational Design of Next-Generation Derivatives for Advanced Chemical Applications
The core structure of this compound serves as a versatile scaffold for the rational design of next-generation derivatives with tailored properties for advanced applications. researchgate.net The imidazole ring is a key component in many functional molecules, and systematic modification of this core can lead to compounds with enhanced performance. mdpi.comjchemrev.com
Potential areas for the rational design of derivatives include:
Medicinal Chemistry: Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govfrontiersin.org By modifying the substituents on the imidazole ring and the butanol side chain, it may be possible to design potent and selective therapeutic agents. researchgate.netnih.gov
Materials Science: The imidazole scaffold is used in the development of functional materials such as ionic liquids, coordination polymers, and fluorescent sensors. rsc.org Derivatives of this compound could be designed to have specific optical, electronic, or self-assembly properties.
Catalysis: Imidazole-based N-heterocyclic carbenes (NHCs) are powerful catalysts for a wide range of organic transformations. While the parent compound is not an NHC precursor, its derivatives could be designed to function as ligands for transition metal catalysts.
The primary challenge in the rational design of new derivatives is establishing a clear structure-activity or structure-property relationship. This requires a synergistic approach combining synthetic chemistry, experimental testing, and computational modeling to guide the design process and efficiently identify promising candidates. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol, and what critical reaction conditions must be controlled?
- Answer: Synthesis typically involves:
Imidazole ring formation : Condensation of glyoxal derivatives with ammonia and formaldehyde under controlled pH (6–7) and temperature (60–80°C) .
Alkylation : Reaction of the imidazole core with a butanol derivative (e.g., epoxide or halide) using base catalysis (e.g., K₂CO₃) in anhydrous DMF .
Hydroxylation : Oxidation of intermediates (e.g., secondary alcohols) using Dess-Martin periodinane (DMP) in dichloromethane at 0–4°C to preserve stereochemistry .
Critical conditions : Moisture exclusion, inert atmosphere (N₂/Ar), and precise temperature control to avoid side reactions.
Q. How can NMR spectroscopy and X-ray crystallography be optimized for structural characterization of this compound?
- Answer:
- NMR : Use deuterated DMSO-d₆ or CDCl₃ to resolve imidazole proton splitting (δ 7.2–7.8 ppm). Assign stereochemistry via NOESY correlations between the methylimidazole and hydroxyl groups .
- X-ray crystallography : Grow crystals via vapor diffusion (e.g., ether into DCM solution). Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters and twin-law corrections for improved R-factor convergence (<5%) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?
- Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use co-solvents (e.g., 10% EtOH/H₂O) for biological assays .
- Stability : Susceptible to oxidation at the hydroxyl group. Store under inert gas at −20°C with desiccants. Avoid prolonged light exposure to prevent imidazole ring decomposition .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved using chiral chromatography or crystallographic methods?
- Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (85:15) to separate enantiomers. Monitor retention times and integrate peaks for enantiomeric excess (ee) calculation .
- Crystallography : Employ OLEX2 for structure refinement, focusing on Flack parameter analysis to confirm absolute configuration. Resolve twinning via Hooft parameterization .
Q. What computational strategies are effective in predicting the compound’s pharmacological targets, and how do they align with experimental binding assays?
- Answer:
- Docking simulations : Use AutoDock Vina with homology-modeled receptors (e.g., cytochrome P450 enzymes). Validate with experimental IC₅₀ values from fluorescence polarization assays .
- Discrepancy resolution : Adjust force fields (e.g., AMBER) to account for solvent effects (implicit vs. explicit water models) and improve correlation (R² > 0.85) between predicted and observed binding affinities .
Q. How can crystallization conditions be optimized to obtain high-resolution X-ray diffraction data for polymorph screening?
- Answer:
- Screening : Use microbatch under oil with 96-well plates, testing PEG 4000, MPD, and ionic liquids as precipitants.
- Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals. Achieve resolution <1.0 Å by optimizing cryocooling rates (10 K/min) to minimize ice formation .
Q. What methodologies are recommended for analyzing reaction byproducts and improving synthetic yield?
- Answer:
- LC-MS/MS : Identify byproducts via m/z fragmentation patterns (e.g., dehydration products at m/z [M−18]+).
- Yield optimization : Replace DMP with Swern oxidation (oxalyl chloride/DMSO) to reduce overoxidation. Monitor reaction progress via inline FTIR for carbonyl intermediate detection (C=O stretch ~1700 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
